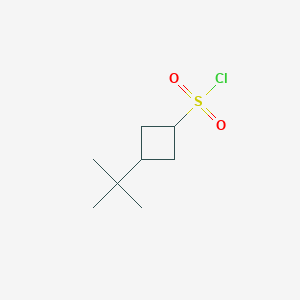
3-Tert-butylcyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound widely used in various fields of research, including medical, environmental, and industrial research. It is a sulfonyl chloride derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms. The compound is known for its unique structural properties and reactivity, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 3-Tert-butylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the use of tert-butylcyclobutane as a starting material, which is then reacted with chlorosulfonic acid or a similar sulfonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to optimize the production process .
Analyse Chemischer Reaktionen
3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid byproduct .
-
Reduction Reactions: : The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents to prevent hydrolysis .
-
Oxidation Reactions: : Although less common, the sulfonyl chloride group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of sulfonyl derivatives that are useful intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
3-Tert-butylcyclobutane-1-sulfonyl chloride has numerous applications in scientific research:
-
Chemistry: : It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity with nucleophiles makes it a versatile building block for constructing various functional groups.
-
Biology: : The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups that can alter their properties or facilitate further functionalization.
-
Medicine: : In medicinal chemistry, it is used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.
-
Industry: : The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants, due to its ability to introduce sulfonyl functionality into various substrates.
Wirkmechanismus
The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, resulting in the formation of sulfonyl derivatives .
In biological systems, the compound can modify biomolecules by reacting with nucleophilic amino acid residues, such as lysine or cysteine, in proteins. This modification can alter the protein’s structure and function, potentially leading to changes in its biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Tert-butylcyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom, commonly used in organic synthesis for introducing sulfonyl groups.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in the synthesis of sulfonamides and other sulfonyl-containing compounds.
p-Toluenesulfonyl chloride: A sulfonyl chloride with a toluene group, often used as a protecting group for alcohols and amines in organic synthesis.
Compared to these compounds, this compound offers unique structural features due to its cyclobutane ring and tert-butyl group, which can influence its reactivity and the properties of the resulting sulfonyl derivatives .
Eigenschaften
IUPAC Name |
3-tert-butylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBFGQJIZZOBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
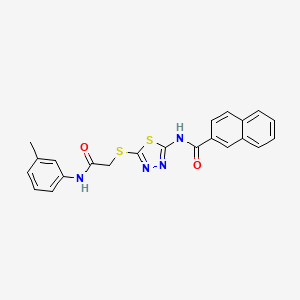
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
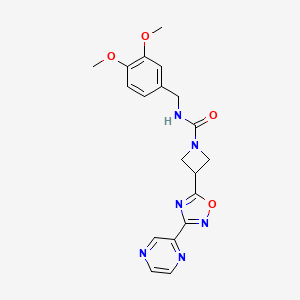
![1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2639711.png)
![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2639712.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![1-Bromospiro[2.3]hexane-1-carboxylicacid](/img/structure/B2639715.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)
![6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2639718.png)
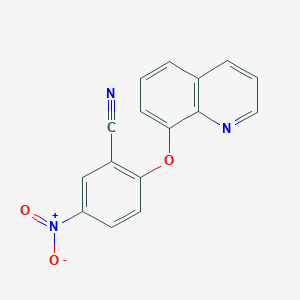
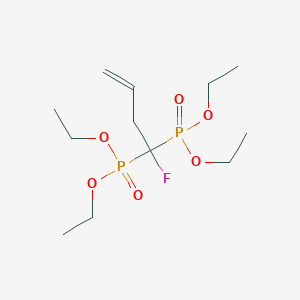
![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)


